Pyrasulfotole

Catalog No.
S645436
CAS No.
365400-11-9
M.F
C14H13F3N2O4S
M. Wt
362.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrasulfotole

CAS Number

365400-11-9

Product Name

Pyrasulfotole

IUPAC Name

2,5-dimethyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one

Molecular Formula

C14H13F3N2O4S

Molecular Weight

362.33 g/mol

InChI

InChI=1S/C14H13F3N2O4S/c1-7-11(13(21)19(2)18-7)12(20)9-5-4-8(14(15,16)17)6-10(9)24(3,22)23/h4-6,18H,1-3H3

InChI Key

CZRVDACSCJKRFL-UHFFFAOYSA-N

SMILES

Array

solubility

In ethanol 21.6, n-hexane 0.038, toluene 6.86, acetone 89.2, dichloromethane 120-150, ethyl acetate 37.2, DMSO >600 (all in g/L, 20 °C)
In water, 4.2 (pH 4); 69.1 (pH 7); 49 (pH 9), all in g/L at 20 °C

Canonical SMILES

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C

The exact mass of the compound Pyrasulfotole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in ethanol 21.6, n-hexane 0.038, toluene 6.86, acetone 89.2, dichloromethane 120-150, ethyl acetate 37.2, dmso >600 (all in g/l, 20 °c)in water, 4.2 (ph 4); 69.1 (ph 7); 49 (ph 9), all in g/l at 20 °c. It belongs to the ontological category of pyrazole pesticide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mode of Action Studies

    Understanding how Pyrasulfotole disrupts plant growth processes can aid in the development of new herbicides with novel mechanisms of action. Research investigates how Pyrasulfotole inhibits ALS (acetohydroxylactate synthase), a key enzyme involved in amino acid biosynthesis in plants []. This knowledge can be crucial for managing herbicide resistance in weeds where existing modes of action are failing.

  • Weed Resistance Management

    Pyrasulfotole's unique mode of action makes it a valuable tool for studying and managing herbicide resistance in weeds. Scientific research explores how weeds develop resistance to Pyrasulfotole and identifies resistance mechanisms. This information can be used to develop strategies for delaying resistance evolution and optimizing herbicide use programs [].

  • Environmental Fate Studies

    Pyrasulfotole's behavior in the environment is a crucial aspect of scientific research. Studies investigate its degradation pathways in soil and water, potential for leaching, and impact on non-target organisms. This information is essential for ensuring the safe and sustainable use of Pyrasulfotole in agriculture [].

  • Crop Selectivity Research

    Developing herbicides that effectively control weeds while minimizing harm to crops is an ongoing challenge. Scientific research explores Pyrasulfotole's selectivity towards different crop species. This involves understanding how the herbicide is metabolized and detoxified differently in crops compared to weeds, paving the way for optimizing herbicide application methods and formulations for improved crop safety [].

Pyrasulfotole is a selective herbicide primarily used for controlling broadleaf weeds in various crops, including wheat and corn. Its chemical name is (5-hydroxyl-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone, and it has the chemical formula C14H13F3N2O4S with a CAS number of 365400-11-9. Pyrasulfotole belongs to the pyrazole class of compounds and is characterized by its unique structure that includes a trifluoromethyl group and a methylsulfonyl moiety, which contribute to its herbicidal activity .

As mentioned earlier, Pyrasulfotole acts as an HPPD inhibitor. HPPD is a key enzyme in the chlorophyll biosynthesis pathway in plants. Pyrasulfotole binds to the HPPD enzyme, preventing it from converting 4-hydroxyphenylpyruvate (HPP) to p-hydroxyphenylpyruvic acid (HPPA), a crucial step in chlorophyll production []. This disruption leads to a depletion of chlorophyll, causing the characteristic bleaching and stunted growth observed in susceptible weeds.

Pyrasulfotole can be synthesized through a multi-step reaction involving the following key steps:

  • Formation of the Intermediate: Reaction of 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide.
  • Oxidation: Treatment of the intermediate with hydrogen peroxide, which facilitates the formation of pyrasulfotole .

The compound exhibits stability under various conditions, with decomposition beginning at approximately 245°C .

Pyrasulfotole functions by inhibiting carotenoid biosynthesis at the phytoene desaturase step, which is crucial for plant growth and development. This inhibition leads to the accumulation of toxic intermediates that ultimately cause plant death. In terms of toxicity to non-target organisms, pyrasulfotole has been classified as having low to moderate acute toxicity in mammals, with no significant mutagenic effects observed in various studies .

The synthesis of pyrasulfotole involves several steps that ensure the formation of its complex structure:

  • Reaction Setup: Combine 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide.
  • Hydrogen Peroxide Treatment: Introduce hydrogen peroxide to oxidize the intermediate compound.
  • Purification: The final product is purified to achieve the desired purity levels for agricultural use.

This method highlights pyrasulfotole's unique chemical properties and its effective synthesis pathway .

Pyrasulfotole shares similarities with several other herbicides in terms of structure and mechanism of action. Here are some comparable compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
Triazine HerbicidesVariesInhibition of photosynthesisBroad-spectrum activity
Sulfonylurea HerbicidesVariesInhibition of acetolactate synthaseSelective against specific weed types
Pyrazolone HerbicidesVariesInhibition of carotenoid biosynthesisSimilar structure to pyrasulfotole

Pyrasulfotole's distinctiveness lies in its specific targeting of carotenoid biosynthesis pathways, making it particularly effective against certain weed species while exhibiting low toxicity to crops .

Color/Form

Beige powder

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

362.05481256 Da

Monoisotopic Mass

362.05481256 Da

Heavy Atom Count

24

Density

1.53
Technical grade is greater than or equal to 96.0% ... Density: 1.53 (technical grade)

LogP

log Kow (23 °C) = 0.276 (pH 4): -1.362 (pH 7); -1.580 (pH 9)

Odor

No characteristic odor

Melting Point

201 °C

UNII

M31E7U368M

Mechanism of Action

Pyrasulfotole is an effective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) and consequently blocks the pathway of phenylquinone biosynthesis in plants. The end-use products are applied to the target weeds and act primarily through leaf uptake and translocation to the target site.

Vapor Pressure

2.7X10-4 mPa at 20 °C /SRC: 2.0X10-9 mm Hg at 20 °C/

Other CAS

365400-11-9

Absorption Distribution and Excretion

Following oral administration of 10 mg/kg phenyl or pyrazole ring-labeled pyrasulfotole, approximately 60% of radiolabeled compound was excreted in the urine after 6 hours, while approximately 73% of the administered dose was recovered in the urine by the time of sacrifice (52 hours). Therefore, approximately 60% of the compound was absorbed within 6 hours of exposure. Less than 2% of the administered dose remained in the residual carcass and tissues at sacrifice, and the highest residues were found in the liver and kidney. Approximately 35% of labeled compound was excreted in the feces 52 hr after dosing, approximately 25% of was parent.
In a metabolism study, AE 0317309 (/pyrasulfotole/ 97.6-100% ai, Vial #s C-938, C-939, C- 938B, C-1024A, K-1196, K-1267), male Wistar Hanover rats (five rats for each radiolabel) were given single oral doses of (phenyl-UL-(14)C) AE 0317309 or pyrazole-3-(14)C AE 0317309 at dose rates of 10.0 and 9.88 mg/kg bw, respectively. In two separate experiments, male Wistar Hanover rats with surgically implanted jugular cannula were dosed intravenously with (phenyl-UL-(14)C) AE 0317309 (four rats) or (pyrazole-3-(14)C) AE 0317309 (five rats) at dose rates of 9.81 and 9.60 mg/kg bw, respectively. The (phenyl-UL-(14)C) AE 0317309 was readily absorbed following oral dosing, with approximately 62% of the administered radioactivity dose being recovered in the urine within 6 h post dose. A total of approximately 73% of the administered radioactivity dose was recovered in the urine by the time of sacrifice (52 hr). The (pyrazole-3-(14)C) AE 0317309 was readily absorbed following a single oral dose, with approximately 57% of the administered radioactivity dose being recovered in the urine within 6 h post dose. A total of approximately 75% of the dose was recovered in the urine by the time of sacrifice (48 hr). In the case of intravenous administration, approximately 90% of the radioactivity was excreted in the urine and approximately 10% in the feces by 48 h. Most (over 80%) of the intravenous dose was excreted in the urine within 6 h. In all experiments, <2% of the administered dose remained in the residual carcass and tissues at sacrifice. In all experiments, the highest residues were found in the liver and kidney. There was no apparent difference between the phenyl-UL-(14)C label and the pyrazole-3-(14)C label in the distribution of equivalents in the tissues following intravenous dosing. However, concentrations in the tissues were consistently higher in the case of the pyrazole-3-(14)C label than in the case of the phenyl-UL-(14)C label following oral dosing. The distribution of radioactivity in tissues did not differ greatly between oral and intravenous dosing, with the exception that the concentration in the residual carcass is somewhat higher in the latter case. Following both oral and intravenous administration, most of the dose was excreted unchanged as AE 0317309. ...

Metabolism Metabolites

In a metabolism study, AE 0317309 (/pyrasulfotole/ 97.6-100% ai, Vial #s C-938, C-939, C- 938B, C-1024A, K-1196, K-1267), male Wistar Hanover rats (five rats for each radiolabel) were given single oral doses of (phenyl-UL-(14)C) AE 0317309 or pyrazole-3-(14)C AE 0317309 at dose rates of 10.0 and 9.88 mg/kg bw, respectively. In two separate experiments, male Wistar Hanover rats with surgically implanted jugular cannula were dosed intravenously with (phenyl-UL-(14)C) AE 0317309 (four rats) or (pyrazole-3-(14)C) AE 0317309 (five rats) at dose rates of 9.81 and 9.60 mg/kg bw, respectively. ... Following both oral and intravenous administration, most of the dose was excreted unchanged as AE 0317309. Hydroxymethyl AE 0317309, desmethyl AE 0317309, and AE B197555 were observed as minor metabolites in the urine and feces. Following oral dosing, approximately 70% of the radioactivity was excreted in the urine and 30% in the feces by 48 or 52 hr.

Use Classification

Agrochemicals -> Herbicides

Methods of Manufacturing

Pyrasulfotole can be made by reaction of 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide, followed by treatment with hydrogen peroxide and sulfonyl chloride, and finally with 1,3-dimethyl-5-pyrazolone.

Analytic Laboratory Methods

Residues by liquid chromatography/mass spectrometry/mass spectrometry.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Last modified: 08-15-2023

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